molecular formula C13H19NO B1194476 p-Amino enanthophenone CAS No. 53033-83-3

p-Amino enanthophenone

Cat. No.: B1194476
CAS No.: 53033-83-3
M. Wt: 205.3 g/mol
InChI Key: RPQVIDVZOLKLQP-UHFFFAOYSA-N
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Description

p-Aminoacetophenone (CAS 99-92-3), also known as 4-acetylaniline, is a para-substituted aromatic ketone with the molecular formula C₈H₉NO and a molar mass of 135.16 g/mol . It is characterized by a phenyl ring bearing both an acetyl group (-COCH₃) and an amino group (-NH₂) in the para position. Physical properties include a melting point of 103–107°C and a density of 0.77 g/cm³ .

Properties

CAS No.

53033-83-3

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

1-(4-aminophenyl)heptan-1-one

InChI

InChI=1S/C13H19NO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6,14H2,1H3

InChI Key

RPQVIDVZOLKLQP-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)N

Other CAS No.

53033-83-3

Related CAS

63834-37-7 (hydrochloride)

Synonyms

4-aminoheptanoylphenone
4-aminoheptanoylphenone hydrochloride
para-aminoheptanoylphenone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of p-aminoacetophenone and related compounds:

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key Applications
p-Aminoacetophenone C₈H₉NO 135.16 103–107 Organic solvents (inferred) Organic synthesis intermediate
p-Amino benzoic acid C₇H₇NO₂ 137.14 187–189* Water, alcohols Sunscreens, bacterial vitamin
p-Amino salicylic acid C₇H₇NO₃ 153.14 150–153* Water (pH-dependent) Anti-tuberculosis drug
p-Amino phenol C₆H₇NO 109.13 186* Alcohols, hot water Photographic developer, dyes

Structural Insights :

  • p-Aminoacetophenone: The acetyl group enhances lipophilicity compared to polar substituents like -COOH or -OH in other analogs.
  • p-Amino benzoic acid: The carboxylic acid group increases water solubility and enables salt formation, critical for pharmaceutical formulations .
  • p-Amino salicylic acid: The hydroxyl group adjacent to the -COOH facilitates hydrogen bonding, influencing drug-polymer interactions .
  • p-Amino phenol: The hydroxyl group makes it a strong reducing agent, prone to oxidation in air .

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